2-Chloro-3-methylbenzene-1-sulfonamide

Description

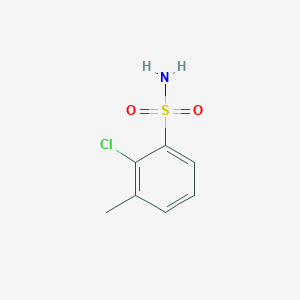

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXFYAFLZCBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Chloro-3-methylbenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group . The reaction conditions generally include controlled temperatures and the use of appropriate solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides, including 2-chloro-3-methylbenzene-1-sulfonamide, are known for their antibacterial properties. They act by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell division. This mechanism makes them effective against a range of gram-positive and some gram-negative bacteria .

- Drug Development : The compound has been explored for its potential use in developing new antimicrobial agents. Studies have shown that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains .

2. Biochemical Research

- Enzyme Inhibition Studies : this compound has been investigated as an inhibitor of various enzymes, such as carbonic anhydrase and dihydropteroate synthase. These enzymes are involved in critical biological pathways, and their inhibition can lead to therapeutic effects in conditions like glaucoma and bacterial infections .

- Ligand Development : The compound is also being studied for its role as a ligand in biochemical assays, where it can bind to specific proteins or enzymes to modulate their activity .

3. Organic Synthesis

- Building Block in Synthesis : It serves as an important building block for synthesizing more complex organic molecules. Its reactivity allows it to undergo nucleophilic substitutions and other transformations, facilitating the creation of diverse chemical entities.

- Industrial Applications : In industrial settings, this compound is used in the production of dyes and pigments due to its ability to form stable bonds with various substrates.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various sulfonamides against resistant strains of Escherichia coli. The findings indicated that modifications to the sulfonamide structure significantly enhanced antibacterial activity, suggesting that compounds like this compound could be optimized for better performance against resistant pathogens .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of carbonic anhydrase by sulfonamides revealed that this compound could effectively inhibit enzyme activity at low concentrations. This property was leveraged in developing therapeutic agents for conditions requiring reduced intraocular pressure .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, leading to various biochemical effects. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro and methyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Comparison of Key Sulfonamide Derivatives

Key Observations:

Hybrid Structures : Compounds like the pyrazole-sulfonamide hybrid demonstrate how heterocyclic rings enhance target specificity in drug design, whereas simpler benzene sulfonamides (e.g., the target compound) may prioritize synthetic accessibility.

Physicochemical and Analytical Data

- Solubility : Sulfonamides with EWGs (e.g., Cl) typically show lower solubility in polar solvents than EDG-substituted analogs. For instance, 2-chloroaniline has a solubility of ~7.8 g/L in water , whereas methyl-substituted derivatives (e.g., 3-methyl analogs) may exhibit improved lipid solubility.

- Crystallography : The dichloro compound in was analyzed via single-crystal X-ray diffraction (mean C–C bond length = 0.005 Å, R factor = 0.041), highlighting the precision achievable in structural elucidation of sulfonamides .

Biological Activity

2-Chloro-3-methylbenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN1O2S. The presence of the sulfonamide group (-SO2NH2) is significant for its biological activity, as it can mimic para-aminobenzoic acid (PABA), a vital component in microbial folic acid synthesis.

The mechanism of action primarily involves the inhibition of bacterial enzymes that are crucial for folate synthesis. By mimicking PABA, this compound competes with this substrate, leading to decreased folate production and ultimately inhibiting bacterial growth . Additionally, studies indicate that the compound may interact with specific molecular targets in cancer cells, potentially leading to apoptosis and reduced tumor growth .

Antimicrobial Activity

Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these bacteria have been documented in several studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings suggest that the compound is effective at low concentrations, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In cancer research, this compound has been investigated for its potential to inhibit specific cancer cell lines. A study demonstrated that the compound could induce apoptosis in certain types of cancer cells by disrupting cellular signaling pathways related to cell survival . The following table summarizes the cytotoxic effects observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

These results indicate promising anticancer activity, warranting further exploration into its mechanisms and potential clinical applications .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide compounds similar to this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of a sulfonamide derivative in treating urinary tract infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : In preclinical models, a related sulfonamide compound demonstrated enhanced sensitivity to chemotherapy when used in combination with traditional agents, suggesting potential for use as an adjunct therapy in resistant cancers.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Chloro-3-methylbenzene-1-sulfonamide?

To improve yield and purity, researchers should employ factorial design to systematically evaluate variables such as reaction temperature, solvent polarity, and stoichiometric ratios of reagents. For example, a 2³ factorial design can identify interactions between these variables while minimizing experimental runs . Statistical tools like ANOVA (Analysis of Variance) can then prioritize critical factors. Additionally, kinetic studies under controlled conditions (e.g., inert atmosphere) may mitigate side reactions like hydrolysis or oxidation of the sulfonamide group .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic techniques are essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and electronic environments .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the sulfonamide group) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation pathways.

- Density Functional Theory (DFT) : Computational modeling of charge distribution and frontier molecular orbitals can predict reactivity .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound’s stability depends on pH, humidity, and light exposure. Accelerated degradation studies under varying conditions (e.g., 40°C/75% RH) can identify degradation products via HPLC-MS . The sulfonamide group is prone to hydrolysis in acidic/basic environments, necessitating storage in anhydrous, dark conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., transition state analysis using Gaussian or ORCA) can model reaction pathways, such as nucleophilic substitution at the chloro-substituted position. Machine learning (ML) algorithms trained on existing sulfonamide reaction datasets can further narrow optimal conditions (e.g., catalysts, solvents) . For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to reduce trial-and-error .

Q. What mechanistic insights explain contradictory data on the compound’s catalytic activity in cross-coupling reactions?

Conflicting results may arise from solvent-dependent ligand effects or trace metal impurities. Researchers should:

- Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms.

- Use X-ray Absorption Spectroscopy (XAS) to analyze catalyst oxidation states during reactions.

- Apply multivariate analysis to decouple variables (e.g., ligand steric effects vs. electronic effects) .

Q. How can this compound be leveraged in drug discovery, particularly targeting enzyme inhibition?

The sulfonamide group is a known pharmacophore for inhibiting carbonic anhydrases or proteases. Researchers can:

- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities.

- Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro) and assess IC₅₀ values via enzymatic assays.

- Validate selectivity using isothermal titration calorimetry (ITC) to compare binding thermodynamics with off-target proteins .

Q. What methodologies resolve ambiguities in the compound’s spectroscopic data under varying experimental conditions?

Contradictions in NMR or IR spectra may stem from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR to detect dynamic equilibria.

- Solvent screening (polar vs. non-polar) to observe shifts in absorption bands.

- Cross-validation with computational spectroscopy (e.g., IR frequencies predicted via DFT) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility values of this compound?

- Perform Hansen Solubility Parameter (HSP) analysis to quantify solute-solvent interactions.

- Use high-throughput solubility screening with automated liquid handlers to test diverse solvent mixtures.

- Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate molecular descriptors (e.g., logP, dipole moment) with experimental data .

Q. What statistical approaches are effective in reconciling conflicting bioactivity data across studies?

- Meta-analysis to aggregate data from multiple sources, weighted by study quality.

- Principal Component Analysis (PCA) to identify outliers or confounding variables (e.g., cell line variability).

- Bayesian hierarchical modeling to account for inter-study heterogeneity .

Tables of Key Data

Q. Table 1. Optimized Synthesis Conditions via Factorial Design

| Variable | Low Level (-1) | High Level (+1) | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Solvent (Dielectric) | DCM (8.9) | DMF (37) | THF (7.5) |

| Reagent Ratio | 1:1.2 | 1:1.5 | 1:1.4 |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 3, 40°C/7 days | 18% | Hydrolyzed sulfonic acid |

| pH 7, 40°C/7 days | 5% | None detected |

| pH 10, 40°C/7 days | 32% | Des-methyl analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.